Product packaging for 2-Ethylthiazolo[5,4-c]pyridine(Cat. No.:)

2-Ethylthiazolo[5,4-c]pyridine

Cat. No.: B13124689
M. Wt: 164.23 g/mol
InChI Key: ZNQCLJDQSHWCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylthiazolo[5,4-c]pyridine is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. This fused bicyclic structure incorporates both thiazole and pyridine rings, a combination frequently found in molecules with significant biological potential . Compounds based on the thiazolo[5,4-c]pyridine core are of high interest in the synthesis of novel therapeutic agents due to their diverse pharmacological profiles . Research into analogous structures has demonstrated potential applications in developing antimicrobial , antioxidant , and anticancer agents . The structural features of this compound make it a useful intermediate for constructing more complex molecules aimed at interacting with various biological targets. As a building block, it can be used to generate libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies . The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2S B13124689 2-Ethylthiazolo[5,4-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-ethyl-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C8H8N2S/c1-2-8-10-6-3-4-9-5-7(6)11-8/h3-5H,2H2,1H3

InChI Key

ZNQCLJDQSHWCSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C=NC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Ethylthiazolo 5,4 C Pyridine and Its Structural Analogs

Retrosynthetic Analysis of 2-Ethylthiazolo[5,4-c]pyridine

A retrosynthetic analysis of this compound involves strategically disconnecting the molecule to identify simpler, readily available starting materials. The most logical approach is to deconstruct the thiazole (B1198619) ring, as this is a common strategy in the synthesis of fused thiazoles.

The primary disconnection breaks the C-S and C=N bonds of the thiazole moiety. This leads to a key intermediate, a 3,4-disubstituted pyridine (B92270). Specifically, this would be a 4-aminopyridine (B3432731) derivative with a reactive group, such as a halogen, at the C-3 position (e.g., 4-amino-3-chloropyridine). This intermediate provides the foundational pyridine ring. The remaining ethyl-thiazole fragment can be conceptually traced back to a two-carbon electrophilic unit bearing a sulfur atom, typically derived from reagents like propionyl chloride in conjunction with a sulfur source or a propiothioamide.

This retrosynthetic strategy is supported by forward syntheses of analogous heterocyclic systems where a pre-functionalized pyridine or quinazoline (B50416) is used as a scaffold upon which the thiazole ring is constructed. mdpi.com The key is the availability and reactivity of the substituted pyridine precursors. acs.org

Classical and Established Synthetic Routes to Thiazolo[5,4-c]pyridine (B153566) Frameworks

Multi-Step Synthesis from Precursor Molecules

Classical approaches to the thiazolo[5,4-c]pyridine scaffold typically rely on multi-step sequences that construct the thiazole ring onto a pre-existing, and often pre-functionalized, pyridine ring. These methods offer control over the substitution pattern but may involve multiple isolation and purification steps.

A representative strategy involves the reaction of a 3-amino-4-chloropyridine (B21944) derivative with a suitable sulfur-containing reagent. For instance, the synthesis of 4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine derivatives has been achieved by first preparing a 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core. This core is formed by reacting a piperidone derivative with reagents like sulfur powder and cyanamide (B42294) in the presence of a secondary amine. vulcanchem.com The resulting 2-amino-thiazolopyridine can then be further functionalized in subsequent steps. vulcanchem.com These syntheses are characterized by sequential condensation and cyclization reactions to build the final heterocyclic system.

Annulation Reactions for Ring Closure

Annulation, or ring-forming, reactions are central to the synthesis of the thiazolo[5,4-c]pyridine system. The most critical step is the cyclization that forms the thiazole ring fused to the pyridine core. A widely used method is the Hantzsch thiazole synthesis or a variation thereof, applied to a pyridine substrate.

This typically involves the reaction of an α-halocarbonyl compound with a thioamide. In the context of thiazolo[5,4-c]pyridines, the process is adapted. A common route is the reaction between an aminopyridine derivative and a reagent that provides the remaining atoms for the thiazole ring. For example, 2-chloropyridin-3-amines can react with isothiocyanates or thioamides to yield the thiazolo[5,4-b]pyridine (B1319707) scaffold, a structural isomer of the [5,4-c] system. mdpi.comsmolecule.com The mechanism generally involves nucleophilic attack by the pyridine's amino group or a thiourea (B124793) derivative, followed by an intramolecular cyclization that expels a leaving group (like a halide) to form the fused aromatic system. smolecule.com The Friedländer annulation is another powerful method used for constructing pyridine rings, which can be applied to a pre-formed thiazole to create the fused system under microwave conditions. acs.org

Modern and Green Chemistry Approaches in Heterocyclic Synthesis Applicable to this compound

Microwave-Assisted Synthesis Protocols

Modern synthetic chemistry emphasizes efficiency, reduced energy consumption, and environmental safety, leading to the adoption of technologies like microwave-assisted synthesis. For heterocyclic compounds like thiazolopyridines, microwave irradiation has proven to be a highly effective tool. mdpi.com

Microwave-assisted protocols dramatically reduce reaction times, often from many hours under conventional heating to just a few minutes. d-nb.info This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of side products. For example, in the synthesis of related thiazolopyrimidine derivatives, a comparison between conventional heating (24 hours) and microwave irradiation (8 minutes) showed a significant increase in yield from 42–55% to 69–88%. d-nb.info This efficiency is crucial in drug discovery and process development. acs.org The synthesis of various thiazolo[5,4-f]quinazolines and thiazolo[5,4-b]pyridines has been successfully achieved using microwave heating for key cyclization and rearrangement steps. mdpi.commdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazolopyrimidine Analogs

Reaction Method Reaction Time Yield (%) Reference
Conventional Heating 24 hours 42-55% d-nb.info

Data based on the synthesis of 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile.

One-Pot Reaction Strategies

One-pot reactions and multicomponent reactions (MCRs) are cornerstones of green chemistry, offering significant advantages by combining multiple synthetic steps into a single procedure without isolating intermediates. This reduces solvent waste, purification steps, time, and labor.

Several MCRs have been developed for the synthesis of thiazole-fused pyridine systems. These strategies often involve the domino reaction of simple starting materials to construct complex heterocyclic scaffolds in a single operation. For example, novel thiazolo[3,2-a]pyridin-8-yl-phosphonate derivatives have been synthesized in good yields through a multicomponent reaction involving an alkylidene thiazolidin-4-one, malononitrile, and aromatic aldehydes. ingentaconnect.comtandfonline.com Similarly, functionalized thiazolo pyridine-fused spirooxindoles have been efficiently prepared via a four-component domino reaction. nih.gov One-pot procedures are also used in the synthesis of thiadiazolyl-pyridines, where reactants are combined in acetic acid and ammonium (B1175870) acetate (B1210297) to yield the final products. bohrium.com These methods represent a powerful and efficient approach for generating molecular diversity in the thiazolopyridine family.

Table 2: Examples of One-Pot and Multicomponent Reactions for Thiazolopyridine Analogs

Reaction Type Starting Materials Product Reference
Four-Component Cysteamine hydrochloride, nitroketene dithioacetals, isatin, active methylene (B1212753) compounds Thiazolo pyridine-fused spirooxindoles nih.gov
Three-Component Diethyl ((4-oxothiazolidin-2-ylidene)methyl)phosphonate, malononitrile, aromatic aldehydes Thiazolo[3,2-a]pyridin-8-yl-phosphonates ingentaconnect.comtandfonline.com

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free synthetic methods is a key focus in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. While specific catalyst-free and solvent-free methods for this compound have not been extensively reported, related research on similar heterocyclic systems provides valuable insights.

One approach involves the use of microwave irradiation in the absence of a traditional solvent. For instance, a laser-assisted, solvent-free method has been described for the synthesis of phenylthiazolo[5,4-b]pyridines. This technique utilizes a Nd-YAG laser and offers a rapid, metal-free, and base-free route with good yields and significantly reduced reaction times. rsc.org This suggests that similar energy sources could potentially be applied to the synthesis of this compound.

Another green chemistry approach is the use of biomass-derived solvents. A study on the synthesis of thiazolo[5,4-b]pyridines employed sabinene (B1680474), a natural bicyclic monoterpene, as a green solvent. preprints.orgsemanticscholar.org This method, which can be performed under thermal or microwave activation, has shown to produce good yields. preprints.orgsemanticscholar.org The use of a co-solvent like acetonitrile (B52724) was found to sometimes reduce reaction times under microwave conditions. semanticscholar.org

Furthermore, some multicomponent reactions for the synthesis of functionalized bicyclic pyridines have been reported to proceed under solvent- and catalyst-free conditions, indicating the potential for developing similar protocols for the thiazolo[5,4-c]pyridine scaffold. rsc.org

Flow Chemistry Applications in Thiazolopyridine Synthesis

Flow chemistry has emerged as a powerful tool in chemical synthesis, offering advantages such as enhanced safety, precise control over reaction parameters, and ease of scalability. wuxiapptec.com While direct applications to the synthesis of this compound are not widely documented, the synthesis of related thiazolopyridines and other nitrogen-containing heterocycles in flow reactors has been demonstrated.

For example, a catalyst- and supporting-electrolyte-free electrochemical method for the synthesis of benzothiazoles and thiazolopyridines has been developed in a continuous flow system. tandfonline.com This method highlights the potential for clean, electricity-driven cyclization reactions. TEMPO-catalyzed electrochemical C-H thiolation from thioamides has also been reported for the synthesis of benzothiazoles and thiazolopyridines. researchgate.net

Flow chemistry is particularly advantageous for reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or extreme temperatures and pressures. wuxiapptec.com The synthesis of pyrazole-fused pyridines has been successfully achieved using flow conditions, demonstrating the versatility of this technology for constructing fused heterocyclic systems. mdpi.com Given these examples, it is plausible that a flow-based synthesis of this compound could be developed, potentially starting from suitable pyridine and thiazole precursors.

Solid-Phase Organic Synthesis (SPOS) Techniques for Thiazolopyridine Derivatives

Solid-phase organic synthesis (SPOS) is a valuable technique for the preparation of combinatorial libraries of organic molecules. While specific SPOS methods for this compound are not detailed in the available literature, the synthesis of its isomer, thiazolo[4,5-b]pyridine (B1357651) derivatives, on a solid support has been successfully demonstrated. nih.govacs.org

This approach typically involves attaching a building block to a solid support, such as a Merrifield resin, and then carrying out a series of reactions to build the desired heterocyclic core. In the case of thiazolo[4,5-b]pyridines, a traceless solid-phase synthesis was developed. acs.org This involved a Thorpe-Ziegler type cyclization to form the thiazole ring on the resin, followed by a Friedländer annulation to construct the pyridine ring. acs.org The final product is then cleaved from the resin.

This methodology allows for the introduction of diversity at multiple points in the synthesis, enabling the creation of a library of related compounds. A similar strategy could, in principle, be adapted for the synthesis of a library of 2-substituted thiazolo[5,4-c]pyridines by choosing appropriate starting materials and reaction sequences.

Table 1: Comparison of Synthetic Methodologies for Thiazolopyridine Analogs

MethodologyCompound FamilyKey FeaturesReference(s)
Solvent-Free (Laser-Assisted) Phenylthiazolo[5,4-b]pyridinesRapid, metal-free, base-free, good yields. rsc.org
Green Solvent (Sabinene) Thiazolo[5,4-b]pyridinesUse of a biomass-derived solvent, thermal or microwave activation, good yields. preprints.orgsemanticscholar.org
Flow Chemistry (Electrochemical) Benzothiazoles and ThiazolopyridinesCatalyst- and supporting-electrolyte-free, clean synthesis. tandfonline.com
Solid-Phase Synthesis Thiazolo[4,5-b]pyridinesAllows for combinatorial library synthesis, traceless linker strategy. nih.govacs.org

This table is based on data for structural analogs of this compound.

Optimization of Reaction Parameters and Yields in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of a target compound. For the synthesis of this compound, optimization would likely focus on factors such as temperature, reaction time, catalyst choice and loading, and solvent.

In the context of related thiazolo[5,4-b]pyridine synthesis using microwave irradiation, several parameters were optimized. semanticscholar.org The study found that temperature and reaction time were critical variables. For instance, in sabinene as a solvent, the best results were obtained at 160°C for 1 hour. researchgate.net When using a co-solvent system of sabinene and acetonitrile (75:25), the reaction time could be halved at 130°C while maintaining a good yield. semanticscholar.orgresearchgate.net

For the synthesis of related thiazolo[5,4-c]pyridine-2-carboxylic acid, optimization strategies mentioned include temperature control, with reactions often performed at 80°C, and catalyst screening, where palladium/copper catalysts were found to improve cyclization efficiency.

The synthesis of thiazolo[4,5-c]pyridazines using a high-pressure Q-Tube reactor also highlights the importance of optimizing reaction conditions. nih.gov This method, which is described as environmentally benign, demonstrates that pressure can be a key parameter to control for achieving high yields in the synthesis of fused heterocyclic systems. nih.gov

Table 2: Optimization of Microwave-Assisted Synthesis of a Thiazolo[5,4-b]pyridine Analog

Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Sabinene160167 semanticscholar.org
Sabinene150259 semanticscholar.org
Sabinene130255 semanticscholar.org
Sabinene/Acetonitrile (75:25)130264 semanticscholar.org

This data is for the synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine and serves as an illustrative example of parameter optimization.

Scalability and Sustainable Production Considerations for this compound

The scalability and sustainability of a synthetic process are critical considerations for its practical application, particularly in industrial settings. For this compound, these aspects would be heavily influenced by the chosen synthetic route.

Processes that are difficult to manage on an industrial scale often involve multiple steps or hazardous reagents. google.com Therefore, developing one-pot or continuous flow processes would be advantageous for scalability. Flow chemistry, in particular, is well-suited for scaling up reactions as it allows for continuous production without the need for large batch reactors. wuxiapptec.com

From a sustainability perspective, the use of green solvents, such as the biomass-derived sabinene, is a positive step. preprints.orgsemanticscholar.org The ability to recycle such solvents would further enhance the sustainability of the process. semanticscholar.org Catalyst-free methods or the use of non-toxic, earth-abundant metal catalysts are also important considerations. rsc.org

The development of efficient, one-step syntheses from readily available starting materials, such as the preparation of thiazolo[5,4-b]pyridines from chloronitropyridines and thioamides, can also contribute to more sustainable production by reducing the number of synthetic steps and potential waste generation. researchgate.net The principles of green chemistry, such as atom economy and the reduction of waste, would be guiding factors in the development of a scalable and sustainable synthesis of this compound. news-medical.net

Chemical Reactivity and Advanced Derivatization Strategies for 2 Ethylthiazolo 5,4 C Pyridine

Electrophilic Aromatic Substitution (EAS) on the Thiazolopyridine Core

The susceptibility of the thiazolo[5,4-c]pyridine (B153566) ring system to electrophilic aromatic substitution (EAS) is complex due to the opposing electronic characteristics of its constituent rings. The pyridine (B92270) ring is inherently electron-deficient, a consequence of the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgquimicaorganica.org Electrophilic substitution on pyridine itself, when forced under harsh conditions, typically occurs at the C-3 and C-5 positions to avoid the formation of highly unstable cationic intermediates where the positive charge is adjacent to the nitrogen atom. quimicaorganica.org

Despite this general deactivation, some electrophilic substitutions on related electron-deficient heterocyclic systems have been achieved. For instance, the direct halogenation (bromination and chlorination) of the analogous thiazolo[5,4-d]thiazole (B1587360) ring system has been successfully reported, which suggests that under specific conditions, EAS on the thiazolo[5,4-c]pyridine core is feasible. udayton.eduresearchgate.net The position of substitution would be directed by the subtle interplay of the activating effect of the sulfur atom in the thiazole (B1198619) ring and the deactivating effect of the pyridine nitrogen. Computational studies would be beneficial to predict the most likely site of electrophilic attack on the 2-Ethylthiazolo[5,4-c]pyridine molecule.

Nucleophilic Aromatic Substitution (NAS) Pathways

The electron-deficient nature of the pyridine ring makes the thiazolo[5,4-c]pyridine core a prime candidate for nucleophilic aromatic substitution (NAS), particularly when a good leaving group, such as a halogen, is present at an activated position. In the pyridine ring, the positions ortho and para (C-2 and C-4) to the nitrogen atom are the most susceptible to nucleophilic attack. stackexchange.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com

For the thiazolo[5,4-c]pyridine system, this principle implies that positions on the pyridine moiety analogous to the 2- and 4-positions of pyridine would be activated for NAS. Therefore, a halogenated derivative of this compound, for example, at the C-4 or C-7 positions, would be expected to readily undergo substitution with various nucleophiles such as amines, alkoxides, or thiolates. Research on the related isothiazolo[4,5-b]pyridine scaffold has demonstrated regioselective nucleophilic aromatic substitution, supporting the viability of this pathway for functionalization. rsc.org

Functional Group Interconversions and Transformations on this compound

Alkylation and Acylation Reactions

Direct Friedel-Crafts alkylation and acylation reactions, which are classic examples of electrophilic aromatic substitution, are generally not feasible on the thiazolo[5,4-c]pyridine core. quimicaorganica.org The Lewis acid catalyst (e.g., AlCl₃) required for these reactions would preferentially coordinate with the basic nitrogen atom of the pyridine ring, leading to further deactivation of the system towards electrophilic attack. wikipedia.org

However, advancements in catalytic methods have shown that acylation of some related N-heterocyclic systems is possible. For instance, the selective C-3 Friedel-Crafts acylation of imidazo[1,2-a]pyridines has been accomplished using aluminum chloride as a catalyst, suggesting that with careful optimization of reaction conditions, similar transformations might be achievable on the thiazolo[5,4-c]pyridine scaffold. nih.gov These reactions would likely require potent catalytic systems to overcome the inherent low reactivity of the ring system.

Halogenation and Nitro-Substitution Reactions

Halogenation: As a form of electrophilic aromatic substitution, direct halogenation of the thiazolo[5,4-c]pyridine core is challenging but not impossible. The successful direct chlorination and bromination of the electron-deficient thiazolo[5,4-d]thiazole system using reagents like a bromine-pyridine mixture provides a precedent. udayton.eduresearchgate.net This suggests that activated halogenating agents could effect substitution on the this compound ring, likely on the thiazole portion, which is comparatively more electron-rich.

Nitro-Substitution: Direct nitration of pyridine-containing heterocycles requires harsh conditions (e.g., fuming nitric and sulfuric acids) and often results in low yields due to the deactivating effect of the nitrogen atom and its protonation under strongly acidic conditions. quimicaorganica.orgresearchgate.net Milder nitrating agents, such as nitric acid in trifluoroacetic anhydride, have been used for the nitration of various five-membered heterocycles and could potentially be applied to the thiazolo[5,4-c]pyridine system. umich.edu The introduction of a nitro group is a valuable transformation as it can be subsequently reduced to an amino group, providing a handle for further derivatization.

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Thiazolopyridines

Halogenated derivatives of this compound are exceptionally valuable intermediates for constructing more complex molecules via transition metal-catalyzed cross-coupling reactions. The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. nih.govnih.gov

Commonly employed cross-coupling reactions that are applicable to halogenated thiazolopyridines include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halo-thiazolopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.orgwwjmrd.com This method is widely used for the synthesis of biaryl and hetero-biaryl compounds. For instance, a bromo-thiazolo[5,4-b]pyridine derivative has been successfully used in Suzuki reactions. nih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of a halo-thiazolopyridine with a terminal alkyne, providing a powerful route to alkynylated heterocycles. organic-chemistry.orgwikipedia.orglibretexts.org

Heck Reaction: In the Heck reaction, a halo-thiazolopyridine is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling a halo-thiazolopyridine with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgjk-sci.com It is a key method for introducing diverse amino functionalities.

The reactivity of the halide in these coupling reactions generally follows the order I > Br > Cl. wwjmrd.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Summary Table of Potential Reactions

Reaction TypeSubstrateReagent(s)Potential Product(s)
Halogenation (EAS) This compoundBr₂/PyridineBromo-2-Ethylthiazolo[5,4-c]pyridine
Nitration (EAS) This compoundHNO₃/TFAANitro-2-Ethylthiazolo[5,4-c]pyridine
NAS 4-Chloro-2-Ethylthiazolo[5,4-c]pyridineMorpholine, Base4-Morpholino-2-Ethylthiazolo[5,4-c]pyridine
Suzuki Coupling 4-Bromo-2-Ethylthiazolo[5,4-c]pyridinePhenylboronic acid, Pd catalyst, Base2-Ethyl-4-phenylthiazolo[5,4-c]pyridine
Sonogashira Coupling 4-Iodo-2-Ethylthiazolo[5,4-c]pyridinePhenylacetylene, Pd/Cu catalyst, Base2-Ethyl-4-(phenylethynyl)thiazolo[5,4-c]pyridine
Buchwald-Hartwig 4-Chloro-2-Ethylthiazolo[5,4-c]pyridineAniline, Pd catalyst, BaseN-phenyl-2-Ethylthiazolo[5,4-c]pyridin-4-amine
Nitro Reduction 2-Ethyl-4-nitrothiazolo[5,4-c]pyridineSnCl₂, HCl2-Ethylthiazolo[5,4-c]pyridin-4-amine

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. For the this compound system, this reaction is instrumental in introducing aryl, heteroaryl, or alkyl substituents, typically at halogenated positions on the pyridine ring. While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively detailed, the reactivity can be reliably inferred from studies on closely related isomers and analogous heterocyclic systems, such as thiazolo[5,4-b]pyridines and thiazolo[5,4-c]isoquinolines. nih.govnih.govdntb.gov.ua

The reaction typically involves the palladium-catalyzed coupling of a halo-thiazolopyridine (e.g., a bromo- or chloro-derivative) with an organoboron reagent, such as a boronic acid or a boronic acid pinacol (B44631) ester. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Key Research Findings:

Catalyst Systems: Palladium complexes are universally employed. Common precatalysts include Palladium(II) acetate (B1210297) (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). nih.gov The selection of the ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands like XPhos often being effective for coupling challenging substrates. nih.gov

Reaction Conditions: The reaction is performed in the presence of a base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), to facilitate the transmetalation step. nih.govnih.gov Anhydrous solvent systems, often a mixture of an organic solvent like 1,4-dioxane, dimethoxyethane (DME), or toluene (B28343) with water, are frequently used at elevated temperatures, typically ranging from 80 to 110 °C. nih.govdntb.gov.ua

Substrate Scope: The reaction demonstrates broad functional group tolerance, allowing for the coupling of thiazolopyridine cores with a diverse range of aryl and heteroaryl boronic acids, including those bearing electron-donating and electron-withdrawing groups. nih.govnih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions as applied to analogous bromo-thiazolopyridine systems.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)Ref
Pd(dppf)Cl₂ (5)-Na₂CO₃ (2.0)DME/H₂O10070-85 nih.gov
Pd(OAc)₂ (4)XPhos (8)K₃PO₄ (2.4)Dioxane/H₂O10060-90 d-nb.info
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/EtOH/H₂O9075-95N/A

Heck and Sonogashira Coupling Reactions

The Heck and Sonogashira reactions provide powerful methods for introducing unsaturated carbon substituents, such as vinyl and alkynyl groups, respectively, onto the thiazolopyridine scaffold. These reactions expand the synthetic toolkit for creating conjugated systems and precursors for further transformations.

Heck Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of a halide with an alkene. organic-chemistry.org For a halo-2-ethylthiazolo[5,4-c]pyridine, this reaction would enable the synthesis of vinyl-substituted derivatives. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The stereochemical outcome is generally trans due to the syn-addition and syn-elimination mechanism. organic-chemistry.org

General conditions often involve Pd(OAc)₂ or PdCl₂(PPh₃)₂ as the catalyst, ligands such as triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine (B155546) (P(o-tol)₃), and an organic base like triethylamine (B128534) (NEt₃) in a polar aprotic solvent such as DMF or acetonitrile (B52724) at temperatures between 80-140 °C. beilstein-journals.org

Sonogashira Coupling Reactions

The Sonogashira coupling is the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted thiazolopyridines. nih.gov This reaction is distinguished by its use of a copper(I) co-catalyst, although copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Key Research Findings:

Catalyst Systems: The classic system employs a palladium source like PdCl₂(PPh₃)₂ or Pd(OAc)₂ in conjunction with a copper(I) salt, typically copper(I) iodide (CuI). soton.ac.uk Ligands such as XPhos have been shown to be effective in promoting the reaction on related fused thiazole systems. d-nb.info

Reaction Conditions: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is used, often serving as both the base and part of the solvent system. d-nb.infosoton.ac.uk Solvents like tetrahydrofuran (B95107) (THF), DMF, or dimethylacetamide (DMA) are common. The reactions are typically run under an inert atmosphere at temperatures ranging from room temperature to 100 °C. d-nb.infonih.gov

Substrate Scope: The reaction is compatible with a wide array of terminal alkynes, including both alkyl- and aryl-substituted acetylenes, and tolerates various functional groups. d-nb.infosoton.ac.uk

A table of representative conditions for the Sonogashira coupling based on analogous heterocyclic systems is provided below.

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Ref
PdCl₂(PPh₃)₂ (2-5)CuI (3-10)-NEt₃ (2.0)THF25-60 soton.ac.uk
Pd(OAc)₂ (4)CuI (5)XPhos (8)K₂CO₃ (2.1)DMF100 d-nb.info
Pd(PPh₃)₄ (5)CuI (10)-NEt₃ (3.0)THF/DMA80N/A

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is of paramount importance for the synthesis of arylamines and has been successfully applied to a wide range of N-heterocycles. For the this compound core, this strategy allows for the direct introduction of primary and secondary amines at a halogenated position, providing access to a class of compounds with significant potential in drug discovery.

The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. organic-chemistry.org

Key Research Findings:

Catalyst and Ligand Choice: The efficacy of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and BINAP are commonly used in conjunction with palladium sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂. d-nb.inforesearchgate.net

Base and Solvent: A strong base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). organic-synthesis.com Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed under an inert atmosphere. d-nb.info

Application to Heterocycles: The methodology has been successfully applied to various bromo- and chloro-pyridines, as well as more complex fused heterocycles like benzothiazolo[3,2-a]pyrimidinones, demonstrating its utility for scaffolds similar to thiazolo[5,4-c]pyridine. d-nb.infonih.gov

Representative conditions for the Buchwald-Hartwig amination on related heterocyclic halides are shown below.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)Ref
Pd₂(dba)₃ (4)XPhos (8)NaOtBu (1.4)Toluene10560-90 d-nb.info
Pd(OAc)₂ (4)XPhos (8)K₂CO₃ (1.4)1,4-Dioxane10055-85 d-nb.info
Pd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (1.5)Toluene11070-95 organic-synthesis.com

Ring-Opening and Rearrangement Reactions of the Thiazolopyridine System

The thiazolo[5,4-c]pyridine ring system is generally aromatic and possesses considerable stability. Consequently, skeletal rearrangements and ring-opening reactions are not common and typically require specific activation or harsh reaction conditions. However, the inherent chemical properties of the fused rings allow for certain transformations under specific circumstances.

The thiazole moiety, while aromatic, is susceptible to cleavage under certain nucleophilic or reductive conditions. Research on analogous thiazoline-fused 2-pyridones has shown that the thiazole ring can be opened. nih.gov In one reported strategy, reaction with alkyl halides in the presence of a base like cesium carbonate leads to S-alkylation, which triggers the opening of the thiazoline (B8809763) ring to generate an N-alkenyl functionalized 2-pyridone. nih.gov This type of reactivity suggests that the sulfur heteroatom in the this compound core could be a site for electrophilic attack, potentially leading to ring-opening under forcing conditions.

Classical skeletal rearrangements like the Wagner-Meerwein, Pinacol, or Beckmann rearrangements are generally not observed on the core structure itself unless suitable functional groups are present on substituents attached to the ring. libretexts.orgmsu.edu More relevant to this system are Smiles rearrangements, which can occur in suitably substituted pyridine derivatives, often involving intramolecular nucleophilic aromatic substitution. For instance, studies on the synthesis of fused thiazolo[4,5-b]pyridines have documented S–N-type Smiles rearrangements as a key step in the formation of the final heterocyclic system. thieme-connect.com This indicates that if a nucleophile and a suitable leaving group are appropriately positioned on the this compound ring, an intramolecular rearrangement could be a plausible synthetic pathway for creating isomeric structures.

Formation of Complex Fused Heterocyclic Systems Incorporating the Thiazolopyridine Moiety

The this compound core serves as an excellent platform for the construction of more complex, polycyclic heterocyclic systems. Annulation reactions, where a new ring is fused onto the existing bicyclic scaffold, are a primary strategy for achieving this molecular complexity. These reactions typically utilize functional groups appended to the thiazolopyridine core as handles for cyclization.

A prominent example is the construction of an imidazole (B134444) ring fused to the thiazolopyridine system. Research has detailed the synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative through an alkylation-cyclocondensation process. researchgate.net This strategy involves using a 2-aminothiazole (B372263) precursor which, upon reaction and cyclization, forms the thiazolo[5,4-c]pyridine core, followed by further steps to build the fused imidazole ring.

Similarly, studies on the isomeric 5-aminothiazolo[3,2-a]pyridine have demonstrated its utility as a precursor for a variety of fused systems. researchgate.net By reacting the amino group with different reagents, additional rings such as pyrimidine, triazole, or pyridine can be annulated onto the parent scaffold. This approach highlights the synthetic potential of an amino-substituted this compound for building diverse polycyclic structures.

Other strategies for forming fused systems include:

[4+2] Annulation: Cycloaddition reactions, such as the [4+2] annulation of vinyl-substituted benzothiazoles with azlactones, have been used to construct fused pyridine rings. rsc.org A vinyl group installed on the this compound core could similarly act as a dienophile or diene component.

Intramolecular Cyclization: Functional groups can be installed via the cross-coupling reactions described previously, followed by an intramolecular cyclization step. For example, a Sonogashira coupling could introduce an alkyne, which could then undergo an intramolecular reaction with another functional group on the ring to form a new fused system. rsc.org

Nucleophilic Substitution and Cyclization: As seen in the synthesis of related thiazolo[4,5-b]pyridines, a common pathway involves the reaction of a di-halogenated pyridine with a binucleophile, leading to a sequence of nucleophilic aromatic substitutions and cyclizations to build the fused system. thieme-connect.com

These methods underscore the versatility of the thiazolo[5,4-c]pyridine scaffold as a template for synthesizing novel, complex heterocyclic architectures for various chemical and biological applications.

Advanced Spectroscopic and Chromatographic Methodologies for Analysis and Structural Elucidation of 2 Ethylthiazolo 5,4 C Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For 2-Ethylthiazolo[5,4-c]pyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the aromatic protons on the fused heterocyclic ring system. The ethyl group would manifest as a triplet for the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons, coupled to the methyl protons. The protons on the pyridine (B92270) moiety are expected to appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants determined by their position relative to the nitrogen atom and the fused thiazole (B1198619) ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment. pressbooks.pub Carbons in the aromatic pyridine and thiazole rings are expected to resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the ethyl group. libretexts.org The carbon atom attached to the electronegative nitrogen and sulfur atoms will be shifted further downfield. pressbooks.publibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
H-48.5 - 8.7Doublet148 - 152
H-67.2 - 7.4Doublet of doublets118 - 122
H-79.0 - 9.2Doublet150 - 154
C-2--170 - 175
C-4--148 - 152
C-5a--130 - 135
C-6--118 - 122
C-7--150 - 154
C-7a--155 - 160
Ethyl-CH₂3.0 - 3.2Quartet25 - 30
Ethyl-CH₃1.3 - 1.5Triplet12 - 15

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous pyridine and thiazole structures. Actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, which is essential for assembling the complete molecular structure of complex molecules. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be crucial to confirm the connectivity within the ethyl group (a cross-peak between the CH₂ and CH₃ signals) and to establish the relationship between adjacent protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu This technique would definitively assign each proton signal to its corresponding carbon atom, for example, linking the quartet at ~3.1 ppm to the ethyl CH₂ carbon and the aromatic proton signals to their respective carbons in the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu This is invaluable for connecting different fragments of a molecule and for identifying quaternary (non-protonated) carbons. Key HMBC correlations expected for this compound would include correlations from the ethyl CH₂ protons to the C-2 carbon of the thiazole ring and the C-7a quaternary carbon, which would firmly establish the position of the ethyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close to each other in space, regardless of their bonding connectivity. youtube.com NOESY can provide insights into the three-dimensional structure and conformation of the molecule. For instance, a NOESY spectrum could show a spatial correlation between the protons of the ethyl group and the H-7 proton on the pyridine ring, confirming their proximity.

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating NucleiType of Information
COSY Ethyl-CH₂ ↔ Ethyl-CH₃Confirms ethyl group structure
H-6 ↔ H-7Establishes pyridine ring connectivity
HSQC Ethyl-CH₂ ↔ Ethyl-¹³CH₂Direct ¹H-¹³C one-bond correlation
H-4, H-6, H-7 ↔ C-4, C-6, C-7Assigns protons to their attached carbons
HMBC Ethyl-CH₂ → C-2, C-7aPositions the ethyl group on the thiazole ring
H-7 → C-5a, C-6Confirms pyridine ring structure and fusion
NOESY Ethyl-CH₂ ↔ H-7Confirms spatial proximity of groups

Mass Spectrometry (MS) Methodologies for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. sapub.org

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition and the unambiguous confirmation of the molecular formula. For this compound (molecular formula C₉H₈N₂S), HRMS would be used to verify the exact mass, distinguishing it from other compounds with the same nominal mass.

Molecular Formula: C₉H₈N₂S

Calculated Monoisotopic Mass: 176.0408 Da

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation to produce a spectrum of fragment ions (product ions). researchgate.net The resulting fragmentation pattern provides valuable information about the molecular structure.

For this compound, the molecular ion (M⁺˙) at m/z 176 would be expected to undergo characteristic fragmentation. A primary fragmentation pathway would likely involve the ethyl group, such as the loss of a methyl radical (•CH₃) to form a stable cation at m/z 161. Another common fragmentation for ethyl-substituted aromatic systems is the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement if applicable, or direct cleavage. Cleavage of the fused ring system can also occur, leading to characteristic fragments corresponding to the pyridine or thiazole moieties.

Table 3: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
176161•CH₃ (Methyl radical)
176148C₂H₄ (Ethylene)
176121C₃H₃S (Thiazole-related fragment)
161134HCN (Hydrogen cyanide)

Infrared (IR) and Raman Spectroscopy Methodologies for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com An IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. Raman spectroscopy involves the inelastic scattering of monochromatic light, with the frequency shifts corresponding to the vibrational modes of the molecule. edinst.com

For this compound, these techniques would be used to identify characteristic functional groups and features of the molecular skeleton.

C-H Vibrations: The spectrum would show C-H stretching vibrations for the aromatic protons on the pyridine ring (typically > 3000 cm⁻¹) and for the aliphatic protons of the ethyl group (typically < 3000 cm⁻¹).

Ring Vibrations: C=C and C=N stretching vibrations within the fused aromatic thiazolo[5,4-c]pyridine (B153566) ring system are expected in the 1600-1450 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are characteristic of the heterocyclic core.

C-S Vibrations: The C-S stretching vibration from the thiazole ring is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

The complementary nature of these techniques is particularly useful; for example, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, providing a more complete vibrational analysis.

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100 - 3000MediumMedium
Aliphatic C-H Stretch2980 - 2850StrongMedium
C=N / C=C Ring Stretch1600 - 1450StrongStrong
CH₂ / CH₃ Bending1470 - 1370MediumWeak
In-plane C-H Bending1300 - 1000MediumMedium
Out-of-plane C-H Bending900 - 675StrongWeak
C-S Stretch800 - 600MediumStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Structure Probing

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) provide insights into the nature of the electronic transitions.

For aromatic and heteroaromatic systems, characteristic absorptions corresponding to π → π* and n → π* transitions are expected. The fused thiazolo[5,4-c]pyridine ring system, with its combination of aromatic pyridine and thiazole rings, is expected to exhibit complex spectra with multiple absorption bands. The ethyl substituent at the 2-position of the thiazole ring is likely to have a minor bathochromic (red) or hypsochromic (blue) shift on the absorption maxima compared to the unsubstituted parent compound, depending on its electronic influence.

Based on studies of related thiazole-containing heterocyclic systems, the UV-Vis spectrum of this compound, when recorded in a suitable solvent such as ethanol (B145695) or methanol, would be expected to display absorption bands in the ranges outlined in the table below. researchgate.net These transitions are associated with the conjugated π-electron system of the bicyclic heteroaromatic core.

Table 1: Expected UV-Vis Absorption Data for this compound

Wavelength Range (nm)Type of TransitionAssociated Chromophore
280 - 310π → πPyridine ring system
320 - 370π → πFused thiazolo[5,4-c]pyridine system

Note: The exact λmax and ε values would need to be determined experimentally.

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

For this compound, a single crystal suitable for X-ray diffraction analysis would be grown from an appropriate solvent. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map, from which the positions of the atoms can be determined.

While the specific crystal structure of this compound is not publicly available, the crystal structure of the closely related compound, 2-(methylthio)thiazolo[5,4-c]pyridine (B1641262), has been reported. researchgate.net This analogous structure provides valuable insights into the expected solid-state conformation of the target molecule. It is anticipated that the thiazolo[5,4-c]pyridine core will be essentially planar, with the ethyl group at the 2-position extending from this plane. The crystal packing would likely be influenced by intermolecular forces such as π-π stacking and C-H···N interactions.

Table 2: Representative Crystallographic Data for a Thiazolo[5,4-c]pyridine Derivative

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/n or similar
a (Å)10.1 - 10.2
b (Å)13.8 - 13.9
c (Å)11.7 - 11.8
β (°)91.5 - 91.6
V (ų)1640 - 1650
Z8

Data based on the reported structure of 2-(methylthio)thiazolo[5,4-c]pyridine and serves as an illustrative example. researchgate.net

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable methodologies.

HPLC is a versatile technique for the separation of compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a suitable approach.

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), would be employed. The mobile phase would consist of a mixture of a polar solvent, like water or a buffer, and a less polar organic modifier, such as acetonitrile (B52724) or methanol. helixchrom.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The retention time of the compound can be modulated by adjusting the composition of the mobile phase. helixchrom.com Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be used to achieve optimal separation from impurities or related compounds. helixchrom.com Detection is commonly achieved using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy.

Table 3: Illustrative HPLC Parameters for the Analysis of this compound

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Injection Volume 10 µL

These parameters are representative and would require optimization for specific analytical needs.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is particularly useful for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and introduced into the GC column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such molecules include the loss of the ethyl group, cleavage of the thiazole ring, and other characteristic fragmentations of the pyridine and thiazole moieties. researchgate.netlibretexts.org

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z Value (Predicted)Identity of Fragment
[M]+Molecular Ion
[M-15]+Loss of a methyl radical (from ethyl group)
[M-28]+Loss of ethylene (from ethyl group)
[M-29]+Loss of an ethyl radical

The relative intensities of these fragments would be characteristic of the compound's structure.

Biological Activity and Molecular Interactions of 2 Ethylthiazolo 5,4 C Pyridine Derivatives

Investigation of Molecular Targets and Binding Mechanisms

The biological effects of thiazolopyridine derivatives are a direct result of their interactions with various molecular targets. These interactions have been explored through a combination of enzymatic assays, receptor binding studies, and computational modeling, which have collectively helped to elucidate their mechanisms of action.

Enzyme Inhibition Studies and Mechanistic Elucidation (e.g., kinases, gyrase, topoisomerase)

Derivatives of the thiazolopyridine scaffold have been identified as potent inhibitors of several classes of enzymes, including kinases, DNA gyrase, and topoisomerase.

Kinase Inhibition:

The thiazolo[5,4-b]pyridine (B1319707) scaffold, an isomer of thiazolo[5,4-c]pyridine (B153566), has been extensively investigated for its kinase inhibitory activity. For instance, novel thiazolo[5,4-b]pyridine derivatives have been synthesized and identified as potent inhibitors of the c-KIT receptor tyrosine kinase, which is a therapeutic target in gastrointestinal stromal tumors (GIST). One derivative, in particular, demonstrated significant inhibitory activity against a c-KIT mutant that is resistant to imatinib, a standard therapy. This derivative showed an IC50 value of 4.77 μM against the double mutant c-KIT V560G/D816V.

Furthermore, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been developed as potent inhibitors of phosphoinositide 3-kinase (PI3K). One of the lead compounds from this series exhibited strong inhibitory activity against PI3Kα with an IC50 of 3.6 nM. The mechanism of inhibition for these kinase inhibitors often involves the nitrogen atom of the pyridine (B92270) ring acting as a hinge-binding motif within the ATP-binding pocket of the kinase.

A tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative has been synthesized and shown to act as a Met antagonist. Computational studies suggest that this compound interacts with the ATP-binding pocket of the c-Met receptor tyrosine kinase, thereby inhibiting its autophosphorylation and downstream signaling.

Gyrase and Topoisomerase Inhibition:

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for bacterial survival and are validated targets for antibacterial drugs. While direct studies on 2-Ethylthiazolo[5,4-c]pyridine are not available, derivatives of the broader thiazole (B1198619) class have shown inhibitory activity against these enzymes. For example, a series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds were optimized as potent inhibitors of DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range.

Similarly, other fused thiazole derivatives, such as 9-anilinothiazolo[5,4-b]quinolines, have been synthesized and evaluated for their ability to inhibit human topoisomerase II. Some of these compounds displayed potent cytotoxic activity, which was correlated with their ability to inhibit the enzyme.

The following table summarizes the enzymatic inhibitory activities of some thiazolopyridine derivatives:

Compound ClassTarget EnzymeKey Findings
Thiazolo[5,4-b]pyridine derivativesc-KIT KinaseA derivative showed an IC50 of 4.77 μM against a drug-resistant mutant.
2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridinesPI3KαA lead compound exhibited an IC50 of 3.6 nM.
Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivativec-Met KinaseActs as a Met antagonist by binding to the ATP pocket.
4,5,6,7-tetrahydrobenzo[d]thiazole derivativesDNA Gyrase/Topoisomerase IVNanomolar inhibition of bacterial enzymes.
9-anilinothiazolo[5,4-b]quinoline derivativesHuman Topoisomerase IIInhibition correlated with cytotoxic activity.

Receptor Binding Profiling and Ligand-Receptor Interaction Hypotheses

Beyond enzyme inhibition, derivatives of the thiazolo[5,4-c]pyridine scaffold have been shown to interact with specific receptors. A notable example is the investigation of 2-amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines as beta-adrenoceptor agonists. nih.gov These compounds were designed as analogs of trimetoquinol, a non-selective beta-adrenoceptor agonist. nih.gov

In radioligand binding studies, these tetrahydrothiazolo[5,4-c]pyridine derivatives did not show selectivity towards the beta3-adrenoceptor. nih.gov However, in functional assays, they exhibited a high degree of selective beta3-adrenoceptor agonist activity. nih.gov This discrepancy between binding and functional assays suggests a complex ligand-receptor interaction that may involve conformational changes in the receptor upon ligand binding that are not captured in simple binding assays. The intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring was found to be crucial for this beta3-AR agonist activity, as N-acetylation or ring opening abolished the activity. nih.gov

Protein-Ligand Interaction Analysis through Computational Modeling

Computational modeling, including molecular docking and dynamics simulations, has been instrumental in understanding the binding modes of thiazolopyridine derivatives at their molecular targets.

For the PI3Kα inhibitors based on the thiazolo[5,4-b]pyridine scaffold, docking studies revealed that the 2-pyridyl thiazolo[5,4-b]pyridine core fits snugly into the ATP binding pocket. A key interaction involves a hydrogen bond between the pyridine nitrogen and the backbone of Val851 in the hinge region of the kinase. Additionally, a sulfonamide group on the ligand was shown to form a hydrogen bond with Lys802, further anchoring the inhibitor in the active site.

In the case of the c-Met antagonist with a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine core, computational studies also predicted its interaction with the ATP-binding pocket of the receptor. These models are crucial for forming hypotheses about ligand-receptor interactions and guiding the design of more potent and selective inhibitors.

Molecular modeling of 9-anilinothiazolo[5,4-b]quinoline derivatives as topoisomerase II inhibitors indicated a correlation between the compounds' hydrophobicity and their cytotoxic activity. The models also suggested that the direction and magnitude of the dipole moment played a significant role in their biological effect.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of a lead compound. For the thiazolopyridine scaffold, SAR studies have identified key structural features that govern their interactions with molecular targets.

Identification of Key Pharmacophoric Features on the Thiazolopyridine Scaffold

SAR studies on various series of thiazolopyridine derivatives have highlighted several key pharmacophoric features:

The Thiazolopyridine Core: The fused heterocyclic system itself is a critical feature, providing a rigid scaffold that correctly orients substituents for interaction with the target protein. The nitrogen atom in the pyridine ring is frequently involved in crucial hydrogen bonding interactions, particularly in kinase inhibitors where it often binds to the hinge region of the ATP-binding site.

The 2-Position Substituent: For the 2-amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine beta3-adrenoceptor agonists, the 2-amino group was found to be essential for activity. nih.gov Its acetylation led to a loss of function, indicating its direct involvement in receptor interaction. nih.gov

Substituents on the Pyridine Ring: In the case of PI3K inhibitors with a thiazolo[5,4-b]pyridine core, a morpholinyl group on the pyridine ring was part of the initial design that led to potent compounds.

Impact of Substituent Effects on Molecular Recognition and Activity

The nature and position of substituents on the thiazolopyridine scaffold have a profound impact on their biological activity and selectivity.

For the c-KIT inhibitors based on the thiazolo[5,4-b]pyridine scaffold, SAR studies revealed that a 3-(trifluoromethyl)phenyl group at one position resulted in moderate enzymatic inhibitory activity, with the trifluoromethyl group fitting well into a hydrophobic pocket of the enzyme. Further optimization by adding substituents to this phenyl ring led to compounds with significantly improved potency.

In the series of PI3K inhibitors, the sulfonamide functionality was identified as a key structural unit affecting activity. Different substitutions on the phenyl ring of the sulfonamide moiety led to variations in inhibitory potency, with a 2,4-difluorophenyl sulfonamide showing high activity. Furthermore, replacing a pyridyl group attached to the thiazolopyridine core with a phenyl group resulted in a significant decrease in PI3Kα inhibitory potency, highlighting the importance of this specific heterocycle for molecular recognition.

The following table summarizes the impact of key substituents on the activity of thiazolopyridine derivatives:

Compound ClassKey SubstituentImpact on Activity
Thiazolo[5,4-b]pyridine c-KIT inhibitors3-(Trifluoromethyl)phenyl groupFits into a hydrophobic pocket, contributing to inhibitory activity.
Thiazolo[5,4-b]pyridine PI3K inhibitorsSulfonamide functionalityCrucial for high inhibitory potency.
Thiazolo[5,4-b]pyridine PI3K inhibitors2-Pyridyl groupReplacement with a phenyl group significantly reduces activity.
Tetrahydrothiazolo[5,4-c]pyridine beta3-AR agonists2-Amino groupEssential for agonist activity; acetylation leads to loss of function. nih.gov

Mechanistic Insights into Antimicrobial Activities

Derivatives of the thiazolopyridine scaffold have demonstrated notable antimicrobial properties, with research pointing towards several distinct mechanisms of action against both bacteria and fungi.

The antibacterial activity of thiazolopyridine derivatives is often attributed to their ability to interfere with essential bacterial enzymes required for replication and cell division. One of the primary targets identified is DNA gyrase , a type II topoisomerase crucial for managing DNA supercoiling during replication. nih.govnih.gov Molecular docking studies have shown that these compounds can fit into the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govnih.gov This inhibition disrupts DNA replication, leading to bacterial cell death. Some derivatives have been shown to act as dual inhibitors, targeting both DNA gyrase (GyrB) and topoisomerase IV (ParE), which could explain a low frequency of resistance development. nih.gov

Another identified mechanism involves the inhibition of the FtsZ protein . rsc.org FtsZ is a homolog of eukaryotic tubulin that polymerizes to form the Z-ring, a structure essential for initiating bacterial cell division. rsc.org Thiazole-containing compounds have been shown to stimulate FtsZ polymerization, which disrupts the dynamic assembly and formation of the Z-ring. This leads to an inability of the bacterial cell to divide, resulting in cell elongation and eventual lysis. rsc.org

Table 1: Investigated Antibacterial Mechanisms of Thiazolopyridine Derivatives
Target Enzyme/ProteinProposed Mechanism of ActionReferences
DNA Gyrase (GyrB)Competitive binding at the ATP-binding site, inhibiting DNA supercoiling and replication. nih.govnih.gov
Topoisomerase IV (ParE)Dual inhibition along with DNA gyrase, preventing chromosome segregation. nih.gov
FtsZ ProteinStimulation of FtsZ polymerization, disrupting Z-ring formation and blocking cell division. rsc.org

The antifungal properties of thiazole derivatives appear to operate through mechanisms that compromise the integrity of the fungal cell structure, particularly the cell wall and cell membrane. nih.gov

Studies using sorbitol, an osmotic protectant, have provided insights into cell wall interactions. When fungi are exposed to agents that damage the cell wall, the presence of sorbitol in the medium can stabilize the resulting protoplasts. Research has shown that for certain thiazole derivatives, the minimum inhibitory concentration (MIC) required to inhibit fungal growth increases significantly in the presence of sorbitol. nih.gov This suggests that the compounds' mechanism of action involves, at least in part, the disruption of the fungal cell wall structure. nih.gov

Furthermore, interactions with the fungal cell membrane are also implicated. The cell membrane's ergosterol (B1671047) is a common target for antifungal drugs. Experiments have shown that the antifungal activity of some thiazole derivatives is reduced when exogenous ergosterol is added to the culture medium. nih.gov This indicates that these compounds may bind to ergosterol, leading to the formation of pores or otherwise disrupting membrane integrity and increasing ion permeability, ultimately causing cell death. nih.gov In silico docking studies also suggest that inhibition of lanosterol 14α-demethylase (CYP51) , an enzyme critical for ergosterol biosynthesis, is a probable mechanism for the antifungal activity of some derivatives. nih.gov

Mechanistic Basis of Antiproliferative and Anticancer Activities

Thiazolopyridine derivatives have emerged as a promising class of anticancer agents, exerting their effects through the modulation of key cellular processes such as cell cycle progression and apoptosis, as well as through direct interactions with DNA.

A key feature of the anticancer activity of thiazolopyridine derivatives is their ability to halt the proliferation of cancer cells by inducing cell cycle arrest at various phases. nih.govdntb.gov.ua The specific phase of arrest often depends on the derivative's structure and the cancer cell type.

G1/S Phase Arrest: Some thiazole derivatives induce cell cycle arrest at the G1/S checkpoint. mdpi.com This is achieved by inhibiting protein translation through the mTOR/c-Myc/p27 pathway, preventing the cell from entering the DNA synthesis (S) phase. nih.gov

G2/M Phase Arrest: Other derivatives have been shown to cause cell cycle arrest at the G2/M phase. dntb.gov.ua Mechanistic studies revealed that this is associated with the significant downregulation of key cell cycle regulatory proteins, including Cyclin B1 and CDK1, which are essential for the transition from the G2 to the M (mitosis) phase. dntb.gov.ua

The ability of these compounds to disrupt the cell cycle prevents uncontrolled cell division, a hallmark of cancer. nih.govresearchgate.net

Table 2: Cell Cycle Arrest Induced by Thiazolopyridine Derivatives
Compound ClassCell LineArrest PhaseKey Molecular TargetsReference
ThiazolideColorectal CancerG1mTOR/c-Myc/p27 nih.gov
Thiazolo[5,4-b]pyridineA549 (Lung Cancer)G2/MCyclin B1, CDK-1 dntb.gov.ua
Thiazole DerivativeMCF-7 (Breast Cancer)G1/SNot specified mdpi.com

Beyond halting proliferation, thiazolopyridine derivatives actively induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of multiple signaling pathways. nih.govnih.govresearchgate.net

One primary mechanism is the activation of the mitochondrial (intrinsic) apoptosis pathway . This involves altering the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. dntb.gov.ua Studies have demonstrated that treatment with these compounds leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. dntb.gov.ua This shift in balance compromises the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases. dntb.gov.uanih.gov

Key events in the apoptotic cascade triggered by these derivatives include:

MAP Kinase Activation: Some thiazolides activate p38 and Jun kinase, which in turn increases the expression of the pro-apoptotic Bcl-2 homologs Bim and Puma. researchgate.net

Caspase Activation: The compounds trigger the cleavage and activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.gov

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP-1), a protein involved in DNA repair. This cleavage is a hallmark of apoptosis. nih.gov

Apoptosis assays have confirmed that treatment with certain thiazolo[5,4-b]pyridine derivatives can induce substantial early (31.9%) and late (8.8%) apoptosis in cancer cells, compared to minimal levels in untreated cells. nih.gov

A direct mechanism contributing to the anticancer effects of some thiazolopyridine derivatives is their interaction with DNA. actascientific.com These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

Spectroscopic studies, such as UV-Vis absorption titration, are used to investigate these binding events. When a compound binds to DNA, changes in its absorption spectrum, such as hypochromism (a decrease in absorbance intensity) and bathochromic (red) or hypsochromic (blue) shifts, are observed. actascientific.commdpi.com These spectral changes indicate a close association between the compound and the DNA helix. actascientific.com

The primary mode of interaction for several thiazolo[4,5-b] and thiazolo[5,4-b] pyridine derivatives has been identified as intercalation , where the planar aromatic structure of the compound inserts itself between the base pairs of the DNA double helix. actascientific.com This mode of binding is supported by the significant hypochromism observed in titration experiments, which results from the overlap of the compound's π* orbitals with the π orbitals of the DNA base pairs. actascientific.com

The strength of this interaction is quantified by the intrinsic binding constant (Kb). Studies have reported Kb values in the range of 105 M-1, indicating a strong binding affinity to DNA. actascientific.com Molecular docking simulations further support these findings, showing that the compounds fit snugly into the grooves of the DNA helix with favorable binding energies. actascientific.com In some cases, this interaction can lead to DNA double-strand breaks through the inhibition of enzymes like topoisomerase II.

Table 3: DNA Binding Properties of Thiazolopyridine Derivatives
Compound DerivativeBinding ModeBinding Constant (Kb)MethodReference
Diamino-benzo[d]thiazol-2-yl-thiazoleIntercalation7.24 × 105 M-1UV-Vis Spectroscopy actascientific.com
Enaminonitrile thiazoleIntercalation5.59 × 105 M-1UV-Vis Spectroscopy actascientific.com

Molecular Pathways of Anti-inflammatory Effects

Derivatives of thiazolopyridine have emerged as significant candidates in the search for novel anti-inflammatory agents, exhibiting their effects through various molecular pathways. Research has focused on their ability to modulate key enzymes and signaling pathways involved in the inflammatory cascade.

One of the primary mechanisms identified is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in inflammation therapy. nih.gov The development of new heterocyclic compounds incorporating pyridine and other moieties has been geared towards creating potent COX-2 inhibitors. nih.gov In vitro anti-inflammatory activity has also been assessed using methods such as the denaturation of bovine serum albumin, where certain pyridine and thiazole-based hydrazides showed significant inhibition. nih.gov For instance, a series of these compounds displayed IC50 values ranging from 46.29 to 100.60 μg/mL, with structure-activity relationship studies indicating that substitutions like hydroxyl and methoxy (B1213986) groups on the phenyl ring enhance this inhibitory activity. nih.gov

Another critical pathway implicated in inflammation is the Phosphoinositide 3-kinase (PI3K) signaling pathway. Thiazolo[5,4-b]pyridine derivatives, in particular, have been designed and synthesized as potent PI3K inhibitors. nih.govresearchgate.net The PI3K family of enzymes is crucial for cell survival, proliferation, and differentiation, and its dysregulation is linked to inflammatory diseases. researchgate.net Certain 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have demonstrated potent PI3K inhibitory activity, with one representative compound achieving an IC50 value as low as 3.6 nM. nih.gov Molecular docking studies suggest that the N-heterocyclic core of these compounds binds directly to the kinase's ATP-binding pocket through key hydrogen bond interactions, explaining their potent inhibitory effect. nih.gov

Table 1: Anti-inflammatory Activity of Selected Thiazole and Pyridine Derivatives
Compound ClassAssay MethodKey FindingsReference
Pyridine-Thiazole HydrazidesBovine Serum Albumin DenaturationIC50 values ranged from 46.29–100.60 μg/mL. Compound with 4-hydroxy-3-methoxy substitution was most potent. nih.gov
Thiazolo[5,4-b]pyridine AnaloguesPI3K Enzymatic AssayA representative compound showed an IC50 of 3.6 nM against PI3Kα. nih.gov
Heterocycles with Pyrazole/PyridineCOX-2 Expression (in vitro)Certain compounds showed potent inhibition of COX-2 expression. nih.gov

Elucidation of Antiviral Mechanisms

The pyridine scaffold, particularly when fused with other heterocyclic rings, is a cornerstone in the development of new antiviral agents. nih.gov Pyridine derivatives have demonstrated a broad spectrum of activity against a variety of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.gov The molecular mechanisms underlying these antiviral effects are diverse and multifaceted, targeting both viral components and host cell factors essential for viral replication. nih.gov

A primary antiviral strategy involves the inhibition of crucial viral enzymes. For example, various pyridine derivatives have been shown to act as inhibitors of reverse transcriptase (RT) and polymerase, which are vital for the replication of retroviruses and other viruses. nih.gov Other targeted viral processes include the inhibition of RNase H activity, viral maturation, and thymidine (B127349) kinase. nih.gov

Other Reported Biological Activities and Their Molecular Underpinnings

Beyond their anti-inflammatory and antiviral properties, derivatives of thiazolopyridine have been investigated for a range of other biological activities, notably as antioxidant and anti-malarial agents.

Antioxidant Activity

The antioxidant potential of thiazole and pyridine derivatives has been frequently evaluated. The mechanism often involves the scavenging of free radicals, which are implicated in oxidative stress and various diseases. nih.govresearchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to determine this activity. nih.govpensoft.net In one study, novel thiazolo[4,5-b]pyridine (B1357651) derivatives were synthesized and showed promising antioxidant capabilities. researchgate.netpensoft.net Similarly, heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties have been assessed, with some ligands showing excellent antioxidant activity with IC50 values as low as 4.67 μg/mL. nih.gov Theoretical studies using Density Functional Theory (DFT) and molecular docking have been employed to understand the structure-activity relationship, correlating electronic properties like HOMO and LUMO energies with the observed antioxidant effects. nih.gov These studies suggest that compounds with lower energy gaps are more active, indicating a greater ease of electron donation to neutralize free radicals. nih.gov

Table 2: Antioxidant Activity of Selected Thiazole-Pyridine Derivatives
Compound ClassAssay MethodResult (IC50)Reference
Thiazolo[4,5-b]pyridine derivativesDPPH Radical ScavengingDemonstrated notable antioxidant activity. researchgate.netpensoft.net
Pyrazole-Thiazole-Pyridine Ligand 4DPPH Radical Scavenging4.67 μg/mL nih.gov
Catechol Hydrazinyl-Thiazole (CHT)ABTS Radical Scavenging3.16 times more active than Trolox (reference). mdpi.com

Anti-malarial Activity

Pyridine-containing compounds have long been a focus of anti-malarial drug discovery, partly due to the pyridine-like quinoline (B57606) core found in established drugs like chloroquine (B1663885) and mefloquine. researchgate.netnih.govmdpi.com The mechanism of action for some pyridine derivatives is believed to be similar to that of chloroquine, which interferes with the detoxification of heme in the malaria parasite. researchgate.netnih.gov Another significant molecular target is the enzyme dihydrofolate reductase (DHFR) from Plasmodium falciparum (PfDHFR). researchgate.netotago.ac.nz This enzyme is critical for the synthesis of nucleic acids, and its inhibition halts parasite replication. otago.ac.nz Docking studies of active thiazolopyridine compounds in the active site of the PfDHFR enzyme have revealed hydrogen and hydrophobic interactions that contribute to their anti-malarial effects. otago.ac.nz Certain synthesized derivatives have shown potent inhibition of parasite multiplication in both in vivo models (Plasmodium berghei) and in vitro against chloroquine-resistant P. falciparum strains, with some compounds exhibiting IC50 values in the nanomolar range. nih.govotago.ac.nz

Advanced Applications of 2 Ethylthiazolo 5,4 C Pyridine in Chemical Sciences

Utility as Precursors and Building Blocks in Complex Organic Synthesis

The thiazolo[5,4-c]pyridine (B153566) core is a valuable building block for the synthesis of more complex molecular architectures. Its utility as a precursor stems from the reactivity of both the thiazole (B1198619) and pyridine (B92270) rings, allowing for various chemical transformations. The 2-ethyl substituent can also influence the reactivity of the heterocyclic system.

The synthesis of complex derivatives often involves the functionalization of the thiazolopyridine scaffold. For instance, the core structure can be a starting point for creating compounds with potential biological activity. Research on related thiazolo[5,4-b]pyridine (B1319707) derivatives has shown that the scaffold can be functionalized at various positions to develop potent kinase inhibitors. nih.gov While specific examples detailing the use of 2-Ethylthiazolo[5,4-c]pyridine as a precursor are not extensively documented, the general reactivity of the thiazolopyridine system suggests its potential in this area. For example, the synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative highlights the utility of the thiazolo[5,4-c]pyridine core in constructing fused heterocyclic systems. researchgate.net This suggests that this compound could serve as a starting material for analogous multi-ring structures.

The general synthetic strategies for thiazolopyridine derivatives often involve the construction of the fused ring system from appropriately substituted pyridine or thiazole precursors. tandfonline.com Once formed, the this compound molecule could undergo further reactions such as electrophilic substitution on the pyridine ring or functionalization of the ethyl group to introduce additional chemical diversity.

Potential in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. The unique electronic properties and potential for hydrogen bonding and π-π stacking interactions make heterocyclic compounds like this compound interesting candidates for the construction of supramolecular assemblies.

The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions. These non-covalent interactions are crucial for the self-assembly of molecules into well-defined architectures. nih.gov Studies on other nitrogen-containing heterocyclic systems, such as bis(1,2,3-triazolyl)pyridine macrocycles, have demonstrated their ability to self-assemble in the presence of metal ions to form complex structures. rsc.org Similarly, derivatives of 1,2,4-triazole (B32235) have been shown to form supramolecular self-assemblies stabilized by a variety of weak intermolecular interactions. nih.gov

While direct studies on the supramolecular behavior of this compound are limited, the structural motifs present in the molecule suggest its potential in this field. The planar aromatic core is conducive to stacking interactions, and the presence of nitrogen atoms allows for directional hydrogen bonding. The ethyl group could influence the packing of the molecules in the solid state, potentially leading to different supramolecular architectures compared to the unsubstituted parent compound. Research on thiazolothiazole-based systems has shown the construction of novel supramolecular assemblies through self-assembly reactions, which exhibit interesting photochromic behaviors. rsc.org This indicates that the broader class of thiazole-containing fused rings has significant potential in supramolecular chemistry.

Exploration in Materials Science and Optoelectronic Device Development (If Relevant to the Thiazolopyridine Class)

The unique photophysical and electronic properties of conjugated heterocyclic systems have led to their exploration in materials science, particularly for optoelectronic applications. ossila.com Thiazolopyridine derivatives have been noted for their applications in semiconductor and photographic materials, indicating the potential of this class of compounds in materials science. tandfonline.com

The extended π-conjugation in the thiazolo[5,4-c]pyridine system is expected to give rise to interesting photophysical properties, such as absorption and emission of light in the ultraviolet-visible region. The specific wavelengths of absorption and emission, as well as the fluorescence quantum yield, can be tuned by modifying the chemical structure. beilstein-journals.org

Studies on related thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that these materials can be highly fluorescent and their photophysical properties are strongly dependent on their molecular packing in the solid state. nih.govrsc.org This suggests that derivatives of thiazolopyridine, including this compound, could be investigated as potential fluorescent dyes or chromophores for various applications. The introduction of an ethyl group can influence the electronic properties and the solid-state packing, thereby affecting the photophysical characteristics. The investigation of photophysical properties of various heterocyclic compounds has revealed that small structural modifications can lead to significant changes in their absorption and emission spectra. researchgate.netmdpi.com

Table 1: Potential Photophysical Characteristics of Thiazolopyridine Derivatives (This table is illustrative and based on general properties of related heterocyclic compounds)

PropertyPotential CharacteristicRationale
AbsorptionUV-Vis regionExtended π-conjugated system
EmissionPotential for fluorescenceRigid, planar molecular structure
Stokes ShiftModerate to largeDependent on structural relaxation in the excited state
Quantum YieldVariableInfluenced by substituents and molecular environment

Incorporating chromophoric units like this compound into polymer structures can lead to new materials with tailored optical and electronic properties. These functional polymers can find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photovoltaics.

Thiazole-containing polymers have been synthesized and investigated for their material properties. For instance, thiazolothiazole-linked porous organic polymers have been developed, showcasing the utility of the thiazole moiety in creating robust, functional materials. rsc.org Polyurea derivatives containing thiazole units have also been synthesized and characterized for their thermal and biological properties. mdpi.com

The this compound unit could be incorporated into a polymer backbone or as a pendant group. This could be achieved through polymerization of a functionalized monomer derived from this compound. The resulting polymer would be expected to exhibit the photophysical properties of the thiazolopyridine unit, combined with the processability and mechanical properties of the polymer matrix.

Future Research Directions and Unaddressed Challenges for 2 Ethylthiazolo 5,4 C Pyridine

Development of More Efficient and Sustainable Synthetic Methodologies

A significant challenge in the advancement of 2-Ethylthiazolo[5,4-c]pyridine research lies in the development of efficient and environmentally benign synthetic routes. While various methods exist for the synthesis of the core thiazolopyridine scaffold, many traditional approaches involve high temperatures, hazardous solvents, and multi-step processes, which can be inefficient and generate significant waste. researchgate.net

Future research should focus on developing greener synthetic alternatives. This includes the exploration of one-pot multicomponent reactions, which can increase efficiency by reducing the number of synthetic steps and purification processes. mdpi.com The use of eco-friendly solvents, such as deep eutectic solvents, presents a promising area of investigation for the synthesis of related heterocyclic systems like thiazolo[5,4-d]thiazoles and could be adapted for thiazolopyridines. mdpi.com Furthermore, the application of catalytic methods, including organo-photoredox catalysis, could offer milder and more sustainable reaction conditions. researchgate.net

Table 1: Comparison of Synthetic Approaches for Heterocyclic Compounds

Synthetic Approach Advantages Disadvantages Potential for this compound
Traditional Multi-step Synthesis Well-established, reliable Time-consuming, high waste, harsh conditions Current baseline, ripe for improvement
One-Pot Multicomponent Reactions Increased efficiency, reduced waste Can be difficult to optimize High potential for streamlined synthesis
Deep Eutectic Solvents Eco-friendly, recyclable May require higher temperatures Promising for greener synthesis protocols

| Photoredox Catalysis | Mild reaction conditions, high selectivity | Requires specialized equipment | Opportunity for novel, efficient bond formations |

Comprehensive Mechanistic Characterization of Biological Interactions

While preliminary studies on related thiazolopyridine compounds suggest potential biological activity, a comprehensive understanding of how this compound interacts with biological targets at a molecular level is currently lacking. For instance, the thiazolopyridine AV25R has shown selective anti-cancer properties, inducing apoptosis and affecting the cell cycle in specific cancer cell lines. nih.gov However, the precise molecular targets and signaling pathways involved remain to be fully elucidated.

Future investigations should employ a combination of in vitro and in silico techniques to unravel these mechanisms. Molecular docking studies can predict the binding modes of this compound with various protein targets, such as kinases, which are often implicated in cancer pathways. nih.govnih.govnih.gov Subsequent biochemical and cellular assays are then necessary to validate these computational predictions and to determine the functional consequences of these interactions. A thorough characterization of the mechanism of action is crucial for the rational design of more potent and selective analogs.

Exploration of Novel and Niche Applications in Emerging Fields

The current research focus for many thiazolopyridine derivatives has been predominantly in the area of oncology. nih.govnih.govresearchgate.net While this is a critical field, the structural features of this compound may lend themselves to a broader range of therapeutic applications. The quinoline (B57606) scaffold, which shares some structural similarities with the thiazolopyridine core, has been associated with a wide array of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and antiviral properties. nih.gov

Therefore, a key future direction is the systematic screening of this compound and its derivatives against a diverse panel of biological targets. This could uncover novel applications in areas such as infectious diseases, inflammatory disorders, and neurodegenerative diseases. The inherent versatility of heterocyclic compounds suggests that a broader exploratory approach could yield significant and unexpected findings. researchgate.net

Advanced Computational Design and Optimization of Thiazolopyridine Analogs

Computational chemistry offers powerful tools for the rational design and optimization of drug candidates. mdpi.com For this compound, these approaches can be leveraged to design novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies can help identify the key structural features that are essential for biological activity. mdpi.com

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be employed early in the design process to identify and mitigate potential liabilities, thereby reducing the likelihood of late-stage failures in drug development. nih.gov By integrating computational design with synthetic chemistry and biological evaluation, a more efficient and targeted approach to the development of this compound-based therapeutics can be achieved.

Table 2: Computational Tools for Drug Design and Optimization

Computational Tool Application Relevance to this compound
Molecular Docking Predicts binding orientation and affinity to a target protein Identification of potential biological targets and binding modes
3D-QSAR Relates molecular properties to biological activity Guiding the design of more potent analogs
ADMET Prediction Forecasts pharmacokinetic and toxicity properties Early identification and mitigation of potential drug-like property issues

| Molecular Dynamics Simulations | Simulates the movement of the compound and its target over time | Understanding the stability and dynamics of the drug-target interaction |

Strategies for Overcoming Synthetic Bottlenecks and Enhancing Derivatization Scope

A major hurdle in exploring the full potential of the this compound scaffold is the limited accessibility of diverse derivatives. The ability to easily modify the core structure at various positions is crucial for conducting comprehensive Structure-Activity Relationship (SAR) studies. nih.gov Current synthetic routes may not be amenable to the introduction of a wide range of functional groups, thus creating a bottleneck in the drug discovery process.

Future research should focus on developing more versatile synthetic methodologies that allow for the late-stage functionalization of the this compound core. This would enable the rapid generation of a library of analogs with diverse substituents. Overcoming these synthetic challenges will be essential for systematically exploring the chemical space around this scaffold and for optimizing its biological activity for various therapeutic applications. The development of robust synthetic strategies will ultimately pave the way for a more thorough investigation of the therapeutic potential of this promising class of compounds.

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